tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate

Cross-coupling medicinal chemistry building blocks Suzuki-Miyaura

tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate (CAS 1822856-45-0, molecular formula C11H14Br2N2O2, molecular weight 366.05 g/mol) is a symmetrical 2,6-dibromopyridine derivative carrying a Boc-protected aminomethyl substituent at the 4-position. The compound is commercially available as a versatile small-molecule scaffold with a typical purity specification of ≥95% (NLT 98% from certain suppliers) and is supplied under ISO-certified quality systems suitable for pharmaceutical R&D and QC applications.

Molecular Formula C11H14Br2N2O2
Molecular Weight 366.05 g/mol
Cat. No. B15242481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate
Molecular FormulaC11H14Br2N2O2
Molecular Weight366.05 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC(=NC(=C1)Br)Br
InChIInChI=1S/C11H14Br2N2O2/c1-11(2,3)17-10(16)14-6-7-4-8(12)15-9(13)5-7/h4-5H,6H2,1-3H3,(H,14,16)
InChIKeyVKJGOAKTAYMPMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate (CAS 1822856-45-0) Is a Strategic Procurement Choice in Halogenated Pyridine Building Blocks


tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate (CAS 1822856-45-0, molecular formula C11H14Br2N2O2, molecular weight 366.05 g/mol) is a symmetrical 2,6-dibromopyridine derivative carrying a Boc-protected aminomethyl substituent at the 4-position . The compound is commercially available as a versatile small-molecule scaffold with a typical purity specification of ≥95% (NLT 98% from certain suppliers) and is supplied under ISO-certified quality systems suitable for pharmaceutical R&D and QC applications . Its core structural features—two identical C–Br bonds at the 2- and 6-positions of the pyridine ring and a protecting-group strategy (Boc) orthogonal to the halogens—underpin its differentiated reactivity profile relative to mono-halogenated, dichloro-, or N–H unprotected analogs.

Why tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate Cannot Be Swapped for Other Halogenated Pyridine Carbamates Without Risking Synthetic Outcomes


The 2,6-dibromo substitution pattern on the pyridine ring confers a reactivity profile that is fundamentally distinct from the corresponding 2,6-dichloro or mono-bromo analogs in metal-catalyzed cross-coupling reactions. Under identical Suzuki–Miyaura conditions, 2,6-dibromopyridine undergoes exhaustive coupling even when the boronic ester is employed as the limiting reagent, whereas the dichloro congener selectively yields the mono-alkylated product [1]. This differential behavior originates from the lower barrier to oxidative addition of C–Br bonds relative to C–Cl bonds, which directly governs catalyst speciation and intermediate lifetime [1]. Consequently, replacing the dibromo building block with a dichloro or mono-bromo version can alter reaction stoichiometry requirements, require re-optimization of catalyst loading, or preclude the synthesis of unsymmetrical 2,6-disubstituted pyridines. The Boc protecting group on the aminomethyl side chain further differentiates this compound from Cbz-protected or free-amine analogs, as it imposes distinct orthogonality constraints in multi-step synthetic sequences.

Head-to-Head and Cross-Study Quantitative Evidence Supporting tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate Selection Over Closest Analogs


Exhaustive vs. Selective Suzuki–Miyaura Alkylation: 2,6-Dibromo Core Outperforms 2,6-Dichloro Under Limiting Boronic Ester Conditions

The 2,6-dibromopyridine core—identical to that present in tert-butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate—undergoes near-exclusive exhaustive Suzuki–Miyaura alkylation when the boronic ester is used as the limiting reagent (entry 17). In contrast, 2,6-dichloropyridine under the same conditions preferentially delivers the mono-alkylated product (entry 16) [1]. This establishes that the dibromo building block enables a decisive switch in product selectivity in a single operation without requiring an excess of the organoboron coupling partner.

Cross-coupling medicinal chemistry building blocks Suzuki-Miyaura

Dual Identical Reactive Sites Enable Sequential Unsymmetrical Functionalization, Unlike the Mono-Bromo Analog

tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate possesses two chemically equivalent C–Br bonds at the 2- and 6-positions. This symmetry enables a sequential two-step functionalization strategy: the first site can be reacted under selective mono-coupling conditions, leaving the second bromine intact for a subsequent orthogonal transformation. The mono-bromo analog, tert-butyl ((2-bromopyridin-4-yl)methyl)carbamate, can only undergo a single functionalization event, limiting structural diversification to symmetric 2,6-disubstitution via a single-step double coupling . The intrinsic difference in synthetic optionality is binary (two reactive positions vs. one), making the dibromo compound the mandatory choice for any synthetic route requiring unsymmetrical 2,6-disubstituted pyridine products.

Sequential functionalization unsymmetrical pyridines medicinal chemistry

Boc Protection Enables Orthogonal Deprotection Relative to Cbz-Protected Analog

The tert-butyloxycarbonyl (Boc) group on the aminomethyl side chain is cleavable under acidic conditions (e.g., TFA in DCM, 0–25 °C, 1–2 h or 4 M HCl in dioxane), which is fully orthogonal to the hydrogenolytic removal conditions required for the corresponding benzyl carbamate (Cbz) analog (e.g., H₂, Pd/C, MeOH) . The Cbz-protected counterpart, benzyl N-[(2,6-dibromopyridin-4-yl)methyl]carbamate (CAS 2680834-16-4), cannot be deprotected in the presence of alkenes, alkynes, or aryl halides that are sensitive to hydrogenation, significantly narrowing its compatibility scope in multi-step sequences where the pyridine ring or other functionality is reduction-sensitive.

Protecting group strategy orthogonal deprotection SPPS compatibility

Confirmed 98% Purity Specification with ISO-Certified Quality System Supports Reproducible Research

tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate is supplied with a minimum purity of 98% (NLT 98%) under an ISO-certified quality management system, as verified by independent supplier MolCore (CAS 1822856-45-0) . In contrast, the mono-bromo analog (tert-butyl ((2-bromopyridin-4-yl)methyl)carbamate, NVXD176171) and many closely related halogenated pyridine carbamates are commonly offered only at ≥95% purity without explicit ISO certification of the batch release process . The 3-percentage-point difference in guaranteed purity translates to a reduction in the maximum unknown impurity burden from 5% to 2%, which is significant when the building block is used in late-stage pharmaceutical intermediate synthesis where impurity carry-through must be controlled.

Quality assurance purity specification pharmaceutical development

High-Value Research and Industrial Application Scenarios for tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate


Synthesis of Symmetrical 2,6-Diaryl- or 2,6-Dialkylpyridine Pharmacophores

This building block is ideal for constructing symmetrical 2,6-disubstituted pyridine cores common in kinase inhibitors and GPCR ligands. The dibromo core undergoes exhaustive Suzuki–Miyaura coupling with one equivalent of boronic acid per bromine, delivering high yields of symmetrical products without requiring excess coupling partner [1]. This contrasts with the dichloro analog, which tends to stall at the mono-coupled stage and requires excess boronic ester to drive the reaction to completion.

Stepwise Unsymmetrical Functionalization of the Pyridine 2- and 6-Positions

The two identical C–Br bonds enable a controlled, stepwise diversification strategy: the first C–Br is selectively reacted under mild conditions (e.g., low-temperature Suzuki with 1.0 equiv boronic acid), followed by introduction of a different substituent at the second C–Br in a subsequent step [1]. This sequential approach is not feasible with the mono-bromo analog, which can only accommodate a single substituent.

Orthogonal Protecting Group Strategy in Multi-Step Medicinal Chemistry

The Boc group on the aminomethyl side chain survives the cross-coupling steps that consume the aryl bromides, while being readily removable under acidolysis conditions (TFA/CH₂Cl₂ or HCl/dioxane) that leave Cbz-protected amines untouched. When a synthetic sequence requires the pyridine ring to be elaborated first and the amine unveiled last, the Boc compound is the correct procurement choice over the Cbz-protected variant .

Pharmaceutical Intermediate Supply with Controlled Impurity Profiles

With a certified purity of NLT 98% and ISO-compliant manufacturing, this building block is suited for late-stage intermediate production where the acceptable unidentified impurity threshold is ≤2% and batch-to-batch reproducibility is mandatory . This reduces the analytical burden and purification costs relative to lower-purity (95%) alternatives.

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